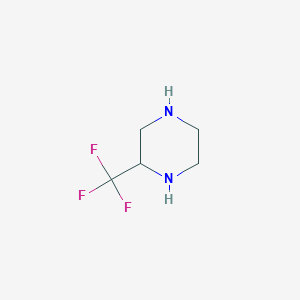

2-(Trifluoromethyl)piperazine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(trifluoromethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2/c6-5(7,8)4-3-9-1-2-10-4/h4,9-10H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEJOOCZWXGXDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594369 | |

| Record name | 2-(Trifluoromethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131922-05-9 | |

| Record name | 2-(Trifluoromethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-(Trifluoromethyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Trifluoromethyl Piperazine and Its Derivatives

General Synthetic Strategies for Piperazine (B1678402) Ring Formation

The construction of the piperazine core is a foundational step in organic synthesis, with several established strategies. These methods generally involve the formation of the heterocyclic ring through cyclization reactions of linear precursors or the modification of existing ring systems. thieme.deresearchgate.net

Common approaches include:

Cyclization of 1,2-Diamine Precursors : This is a frequently used method where a 1,2-diamine is reacted with a dielectrophile. researchgate.net A modern variation involves the reaction of 1,2-diamines with vinyl sulfonium (B1226848) salts. nih.gov

Reduction of Pyrazines or Diketopiperazines : The piperazine ring can be formed by the catalytic or chemical reduction of pyrazines, pyrazinium salts, or diketopiperazines. thieme.dersc.org Diketopiperazines themselves are often synthesized from amino acids. rsc.org

Ring-Opening of DABCO Derivatives : A versatile strategy involves the cleavage of a C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.netrsc.org Activation of DABCO with various reagents creates quaternary ammonium (B1175870) salts that act as electrophiles, which can then be opened by nucleophiles to form functionalized piperazine derivatives. rsc.orgresearchgate.net

Reductive Cyclization of Dioximes : A newer strategy involves the double Michael addition of primary amines to nitrosoalkenes to create bis(oximinoalkyl)amines. These intermediates then undergo a stereoselective catalytic reductive cyclization to form the piperazine ring. mdpi.com

Transition-Metal-Catalyzed Cyclization : Methods utilizing catalysts based on palladium, gold, zirconium, and iridium have been developed for the amination and cyclization of various precursors to form piperazines. nih.gov

Stereoselective Synthesis of Enantiomerically Pure 2-(Trifluoromethyl)piperazine

Achieving enantiomeric purity is critical in the synthesis of pharmacologically active compounds. For this compound, where the C2 carbon is a stereocenter, several stereoselective methods have been developed to control the three-dimensional arrangement of the atoms.

Diastereoselective Nucleophilic Addition Approaches

A key strategy for establishing the stereochemistry at the C2 and C3 positions of the piperazine ring involves a diastereoselective nucleophilic addition. A notable example is the synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines. nih.govacs.org This method utilizes the nucleophilic addition of the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3) to an α-amino sulfinylimine. rsc.orgnih.govacs.org The stereochemistry is directed by a chiral auxiliary attached to the imine nitrogen. nih.govacs.org This approach provides access to trifluoromethylated piperazines with well-defined stereochemistry, which were previously difficult to obtain. rsc.orgnih.gov A similar strategy has been employed where an iminium intermediate, formed from a vinylogous amide, is trapped by a trifluoromethyl anion derived from TMSCF3 to create α-CF3-substituted piperazines. nih.gov

Utilization of Chiral Auxiliaries in Synthesis

Chiral auxiliaries are temporary, enantiomerically pure groups that are attached to a substrate to guide a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This approach is fundamental to the asymmetric synthesis of substituted piperazines.

A prominent example is the use of Ellman's auxiliary, (S)-tert-butanesulfinamide, to form chiral α-amino sulfinylimines. rsc.orgnih.govacs.org In the synthesis of 2-phenyl-3-(trifluoromethyl)piperazines, this auxiliary effectively directs the diastereoselective addition of the trifluoromethyl group. rsc.orgnih.govacs.org

Other chiral auxiliaries, such as (R)-phenylglycinol, have also been employed. nih.gov For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine was achieved using (R)-phenylglycinol as the chiral source. nih.gov In a different approach, a stereogenic α-methylbenzyl group was placed on one of the piperazine nitrogens. This group directs the lithiation and subsequent functionalization of the α-carbon before being removed via catalytic hydrogenation, demonstrating its role as a traceless chiral auxiliary. beilstein-journals.org

Table 1: Examples of Chiral Auxiliaries in Piperazine Synthesis

| Chiral Auxiliary | Application | Key Reagents | Reference |

|---|---|---|---|

| (S)-tert-butanesulfinamide (Ellman's Auxiliary) | Synthesis of cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines | Ruppert-Prakash reagent (TMSCF3) | nih.gov, acs.org, rsc.org |

| (R)-phenylglycinol | Asymmetric synthesis of (R)-(+)-2-methylpiperazine | N-Boc glycine, DCC | nih.gov |

Orthogonal Protection Strategies for Piperazine Synthesis

Orthogonal protection is a crucial strategy that allows for the selective deprotection and functionalization of the two distinct nitrogen atoms within the piperazine ring. This is achieved by using protecting groups that can be removed under different, non-interfering reaction conditions. rsc.org

A practical and scalable route to orthogonally protected, enantiomerically pure 2-substituted piperazines starts from α-amino acids. rsc.org This method involves an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl sulfonium salt. rsc.org This allows for the synthesis of piperazines on a multigram scale. rsc.org

Another approach describes a one-pot, three-step procedure for the enantioselective synthesis of orthogonally N,N'-protected piperazines with chiral alkyl groups at the C2 position via organocatalysis. nih.gov Common protecting group combinations include Boc (tert-butyloxycarbonyl), which is acid-labile, and Cbz (carboxybenzyl) or Fmoc (fluorenylmethyloxycarbonyl), which are removed under different conditions (hydrogenolysis for Cbz, base for Fmoc). biu.ac.il For example, tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones, prepared from bis-carbamate protected piperazine-2-carboxylic acids, serve as effective orthogonally protected intermediates for creating various 2-substituted piperazines. researchgate.net

Introduction of the Trifluoromethyl Group

The methods for installing a trifluoromethyl group are central to the synthesis of the target compound. This can be achieved either by building the ring from a CF3-containing fragment or by adding the group to a pre-formed heterocycle.

Methods for Direct Trifluoromethylation

Direct trifluoromethylation involves the introduction of the -CF3 moiety onto a substrate in a single step. For nitrogen heterocycles, this can occur at either a nitrogen or a carbon atom. While direct N-trifluoromethylation of secondary amines using reagents like chlorodithiophenylformiate followed by fluorination has been developed, C-trifluoromethylation is more relevant for this compound. researchgate.netd-nb.inforesearchgate.net

A key method for direct C-trifluoromethylation is the nucleophilic addition of a trifluoromethyl source to an electrophilic carbon, such as an imine or iminium ion. nih.govnih.govacs.org The Ruppert-Prakash reagent (TMSCF3) is a widely used source of the nucleophilic "CF3-" anion (in the form of an ate complex) for this purpose. rsc.orgnih.govacs.org

Additionally, methods for the direct electrophilic trifluoromethylation of nitrogen atoms using hypervalent iodine reagents have been reported, though this is for N-CF3 bond formation. mdpi.com In the realm of radiochemistry, a copper(I)-mediated method for the direct radio-trifluoromethylation of iodoarenes with [18F]fluoride has been developed, which was successfully applied to a Boc-protected piperazine precursor. rsc.org

Synthesis of Substituted this compound Derivatives

Once the this compound core is synthesized, further modifications can be made at the nitrogen atoms or other positions on the ring to generate a diverse range of derivatives.

N-Alkylation and N-Arylation Strategies

N-alkylation and N-arylation are common methods for functionalizing the piperazine nitrogens. These reactions introduce alkyl or aryl groups, which can significantly influence the biological activity of the resulting compounds.

N-Alkylation: This can be achieved through nucleophilic substitution reactions with alkyl halides or sulfonates. mdpi.com Reductive amination, which involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent, is another widely used method. mdpi.com

N-Arylation: The introduction of aryl groups is often accomplished through palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann-Goldberg reactions. mdpi.com These methods allow for the formation of a carbon-nitrogen bond between the piperazine nitrogen and an aryl halide. Aromatic nucleophilic substitution (SNAr) on electron-deficient (hetero)arenes is another viable strategy. mdpi.com For instance, N-aryl piperazine derivatives have been synthesized via the reaction of 1,4-diaza-bicyclo[2.2.2]octane with aryl triflates using a copper catalyst. nsmsi.ir

A one-pot, three-component reaction of 2-trifluoromethyl-N-nosylaziridine, primary amines, and vinylsulfonium salts provides a convenient route to N-substituted 2-(trifluoromethyl)piperazines. thieme-connect.com

Functionalization at Other Ring Positions

While functionalization at the nitrogen atoms is prevalent, modifications at the carbon atoms of the piperazine ring are also being explored to increase structural diversity. researchgate.net Recent advances in C–H functionalization have opened new avenues for the direct introduction of substituents onto the carbon framework of the piperazine ring. researchgate.net Photoredox catalysis has emerged as a powerful tool for the C-H arylation and vinylation of piperazines. researchgate.net

Analytical Techniques for Structural Elucidation and Purity Assessment in Synthesis

The successful synthesis of this compound and its derivatives relies on robust analytical techniques to confirm the structure of the desired product and assess its purity.

Spectroscopic Characterization (e.g., NMR, MS)

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are routinely used to determine the molecular structure. acs.orgtandfonline.com 19F NMR is particularly important for confirming the presence and chemical environment of the trifluoromethyl group. thieme-connect.comtandfonline.com Two-dimensional NMR techniques can provide further insights into the connectivity of atoms within the molecule. whiterose.ac.uk

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can aid in structural confirmation. thieme-connect.comontosight.ai High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition. thieme-connect.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. nih.govresearchgate.net

| Technique | Information Provided | Example Application |

| 1H NMR | Provides information about the number, type, and connectivity of hydrogen atoms. acs.orgtandfonline.comresearchgate.net | Determining the substitution pattern on the piperazine ring. |

| 13C NMR | Shows the number and types of carbon environments in the molecule. acs.orgthieme-connect.comtandfonline.com | Confirming the carbon framework of the synthesized derivative. |

| 19F NMR | Specifically detects the fluorine atoms in the trifluoromethyl group. thieme-connect.comtandfonline.com | Verifying the successful incorporation of the -CF3 group. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. thieme-connect.comontosight.ai | Confirming the identity and molecular formula of the product. |

| High-Resolution Mass Spectrometry (HRMS) | Provides a highly accurate molecular weight. thieme-connect.comnih.gov | Confirming the elemental composition of the synthesized compound. |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. nih.govresearchgate.net | Detecting characteristic vibrations of C-F, N-H, and C-N bonds. |

Chromatographic Purity Determination (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating the desired product from starting materials, byproducts, and other impurities, thereby allowing for an accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity analysis. acs.org By using a suitable stationary phase and mobile phase, it can effectively separate the components of a mixture. The purity is typically determined by the relative area of the peak corresponding to the desired compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. thieme-connect.comtandfonline.comrsc.org It is particularly useful for the analysis of volatile and thermally stable compounds. tandfonline.comrsc.org GC can separate isomers of trifluoromethylphenylpiperazine, which may have very similar mass spectra. tandfonline.comrsc.org The mass spectrometer then provides structural information for each separated component. rsc.org

| Technique | Principle | Application in Purity Assessment |

| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase. acs.org | Quantifying the purity of the synthesized this compound derivative by measuring the peak area. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gas stream followed by mass analysis. thieme-connect.comtandfonline.comrsc.org | Separating and identifying the desired product from volatile impurities and isomers. tandfonline.comrsc.org |

Structure Activity Relationship Sar Studies of 2 Trifluoromethyl Piperazine Derivatives

Impact of Trifluoromethyl Group Position on Biological Activity

The position of the trifluoromethyl group, whether on the piperazine (B1678402) ring itself or on an associated phenyl substituent, is a critical determinant of biological activity. The strong electron-withdrawing nature and steric bulk of the CF3 group can significantly alter a molecule's interaction with its target receptor. ontosight.ai

In one study of coumarin-piperazine hybrids, the presence of two trifluoromethyl groups on a benzyl (B1604629) substituent at the piperazine nitrogen was crucial for high acetylcholinesterase (AChE) inhibitory activity. The compound 3-(4-(3,5-bis(trifluoromethyl)benzyl)piperazine-1-carbonyl)coumarin showed potent inhibition with an IC50 value of 2.42 µM. nih.gov A significant reduction in activity was observed when only one trifluoromethyl group was used. nih.gov In a different series of coumarin (B35378) derivatives, the replacement of a chlorine atom with a trifluoromethyl group led to a decrease in biological activity. nih.gov

Similarly, for a series of CCR5 antagonists, the conversion of a fluoro-substituent on a phenyl ring to a trifluoromethyl group resulted in a 15-fold decrease in potency. This highlights that the benefits of a CF3 group are highly context-dependent and that its position must be optimized for each specific biological target.

The introduction of a trifluoromethyl group at the 3-position of a phenyl ring attached to piperazine has also been shown to be beneficial in certain contexts. For instance, 1-(4-Chloro-3-(trifluoromethyl)phenyl)piperazine is a known derivative where this substitution pattern contributes to its lipophilicity and potential biological activity. ontosight.ai In another example, N-[4-(trifluoromethyl)benzyl] and N-(4-trifluoromethylphenyl) piperazine derivatives of vindoline (B23647) demonstrated significantly greater anticancer efficacy than their non-fluorinated or differently substituted counterparts. semanticscholar.orgnih.gov

| Compound | Modification | Target/Activity | Observed Effect | Reference |

|---|---|---|---|---|

| Coumarin-piperazine derivative | 3,5-bis(trifluoromethyl)benzyl vs. single CF3 | AChE Inhibition | Two CF3 groups (IC50 = 2.42 µM) significantly more potent than one. | nih.gov |

| CCR5 Antagonist | Fluoro-substituent vs. Trifluoromethyl group | CCR5 Fusion Activity | Conversion to CF3 led to a 15-fold loss in potency. | |

| Vindoline conjugate | N-[4-(trifluoromethyl)benzyl]piperazine | Anticancer (Breast Cancer) | High potency (GI50 = 1.00 µM on MDA-MB-468). | semanticscholar.orgnih.gov |

| Coumarin derivative | Chlorine vs. Trifluoromethyl group | AChE Inhibition | Replacement of Cl with CF3 reduced activity. | nih.gov |

Influence of Substituents on the Piperazine Nitrogen Atoms

Modifications to the nitrogen atoms of the piperazine ring are a cornerstone of SAR studies, as these positions are readily derivatized to alter a compound's properties. Substituents at the N1 and N4 positions can influence everything from receptor affinity and selectivity to pharmacokinetic parameters like metabolic stability.

The nature of the substituent plays a key role. In a study of vindoline derivatives, N-alkyl substituents on the piperazine ring were found to be more active as anticancer agents than N-acyl analogs. semanticscholar.org The type of aryl group attached to the nitrogen is also critical. For instance, N-(4-trifluoromethylphenyl) and N-[4-(trifluoromethyl)benzyl] groups conferred significant anticancer efficacy. semanticscholar.org

In the development of LpxH inhibitors, a class of antibacterial agents, SAR analysis revealed a pharmacophore that includes two aromatic rings and two hydrophobic groups. umw.edu.pl The m-bromophenyl piperazine analogue demonstrated the most potent inhibition of LpxH activity. umw.edu.pl This indicates that both the electronic properties and the position of the substituent on the aryl ring are crucial for activity.

Furthermore, research on acaricidal phenylpiperazines showed that while a variety of substituents on one nitrogen atom did not significantly alter activity at high concentrations, even a simple methyl group was effective at lower concentrations. This suggests that for certain targets, extensive substitution is not always necessary for potent activity.

The basicity of the piperazine nitrogens is another key factor, as it influences interactions with biological targets. semanticscholar.org The electrostatic interaction between a protonated piperazine and anionic regions of a receptor can be pivotal for binding. Varying the N-substituents can modulate this basicity and thus the strength of this interaction, which in turn affects potency and selectivity. semanticscholar.org

Stereochemical Effects on Biological Activity and Target Binding

Stereochemistry is a fundamental aspect of drug design, as biological systems are chiral. The spatial arrangement of atoms in 2-(trifluoromethyl)piperazine derivatives can lead to significant differences in their biological activity and how they bind to their targets. michberk.com

The synthesis of stereochemically defined trifluoromethylated piperazines is crucial for developing selective therapeutic agents. rsc.org For example, the (R)-configuration of this compound is a key feature in derivatives designed as modulators for the CXCR3 receptor, which is implicated in inflammatory and autoimmune diseases. The specific stereochemistry allows for tailored interactions within the receptor's binding pocket.

Research has led to the successful synthesis of homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines. rsc.orgresearchgate.net This breakthrough provides access to building blocks where the three-dimensional structure is precisely controlled. Such control is essential because different stereoisomers of a compound can have vastly different activities, with one isomer often being significantly more potent than others. michberk.com The noticeable effect of the CF3 group on metabolic stability, basicity, and lipophilicity is further modulated by the molecule's stereoisomeric form. rsc.org

The preference for a specific stereoisomer is driven by the three-dimensional architecture of the biological target. A molecule must fit precisely into its binding site to elicit a response, and even a minor change in its spatial configuration can disrupt this interaction, leading to a loss of activity.

| Compound Series | Stereochemical Feature | Biological Target/Application | Key Finding | Reference |

|---|---|---|---|---|

| CXCR3 Receptor Modulators | (R)-2-(Trifluoromethyl)piperazine | CXCR3 Receptor | The (R)-configuration is a key feature for activity. | |

| General Drug Discovery | Homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines | Building Blocks | Provides access to stereochemically defined scaffolds for medicinal chemistry. | rsc.orgresearchgate.net |

| Pesticides | (2R,4S) and (2S,4S) diastereomers | Fungicidal Efficacy | Different stereoisomers of propiconazole (B1679638) exhibit varying levels of fungicidal activity. | michberk.com |

Conformational Analysis and its Correlation with Bioactivity

The biological activity of a molecule is not only dependent on its constitution and configuration but also on its conformation—the spatial arrangement of atoms that can be changed by rotation around single bonds. The this compound ring typically exists in a chair conformation, but the presence and nature of substituents can influence its conformational flexibility and preference.

Conformational analysis helps in understanding the three-dimensional shape that a molecule adopts when it binds to a receptor. nih.gov This "bioactive conformation" is key to designing potent and selective drugs. nih.govcofc.edu For a series of 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity, conformational analysis was used to propose a pharmacophore model for the bioactive conformation. This model consisted of 11 features that characterize the ideal binding of these ligands to their target.

The choice of computational methods and force fields (e.g., Tripos, MMFF94) can influence the results of conformational analysis. nih.gov Different force fields may treat atomic interactions differently, leading to variations in the predicted low-energy conformers. nih.gov Therefore, a careful selection of methodology is crucial for obtaining a realistic model of the bioactive conformation.

The distance and orientation between key functional groups within a molecule, which are defined by its conformation, directly impact receptor binding and molecular recognition. A rigid conformation might lock the molecule into a shape that fits perfectly into a binding site, while a more flexible molecule might be able to adapt its shape to interact with the target. The introduction of the bulky trifluoromethyl group at the 2-position can restrict the conformational freedom of the piperazine ring, potentially pre-organizing the molecule into a more favorable conformation for binding.

Computational Approaches to SAR

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to explore and understand the structure-activity relationships of compounds like this compound derivatives.

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchcommons.org These models use molecular descriptors—numerical values that describe the physicochemical properties of a molecule—to predict the activity of new, unsynthesized compounds. nih.gov

For piperazine and related heterocyclic derivatives, QSAR models have been developed for a wide range of biological activities, including antipsychotic, anti-malarial, and insecticidal effects. researchcommons.org For example, 2D and 3D-QSAR models were developed for fused tricyclic heterocycle piperazine derivatives to predict their inhibition of D2, 5-HT1A, and 5-HT2A receptors, which are important targets for atypical antipsychotic drugs. The interpretation of these models helped identify key structural features that improve activity and guided the design of new, more potent molecules.

A robust QSAR model, validated through internal and external statistical methods, can significantly accelerate the drug discovery process. researchgate.net It allows researchers to prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources. The descriptors used in a QSAR model can also provide valuable insights into the mechanism of action, highlighting the importance of properties like hydrophobicity, electronic distribution, and molecular shape for biological activity. researchgate.net

Molecular docking is a computational method that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This technique provides a detailed, three-dimensional view of the interactions between the ligand and the active site of its biological target.

For derivatives of this compound, molecular docking has been widely used to rationalize observed biological activities and to guide the design of new compounds. For instance, docking studies of coumarin-piperazine derivatives revealed their interaction mode with the enzyme acetylcholinesterase, supporting their potential in the treatment of Alzheimer's disease.

In the development of new antimicrobial agents, molecular docking was used to elucidate the binding mechanisms of active piperazine derivatives. nih.gov Similarly, for novel arylpiperazine derivatives designed as androgen receptor (AR) antagonists, docking studies were performed to understand how these compounds bind to the AR ligand-binding domain.

Docking results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding affinity and selectivity. This information is invaluable for optimizing lead compounds. For example, if a docking study reveals an unoccupied hydrophobic pocket in the active site, a medicinal chemist can design a new derivative with an appropriate hydrophobic substituent to fill that pocket, potentially increasing the compound's potency.

Biological Activities and Pharmacological Applications of 2 Trifluoromethyl Piperazine Derivatives

Central Nervous System (CNS) Activity

Derivatives of 2-(trifluoromethyl)piperazine have shown significant potential in the treatment of various CNS disorders, owing to their ability to interact with key neurotransmitter systems.

The piperazine (B1678402) ring is a core structure in many centrally acting drugs, and its derivatives are widely researched for antidepressant and antipsychotic applications. researchgate.net The introduction of a trifluoromethyl group to the phenylpiperazine structure is a common strategy in the development of new treatments for mood disorders and schizophrenia. tandfonline.com Fluorinated substitutions can lead to improved metabolic stability and more selective interactions with target receptors. tandfonline.com

Research into long-chain arylpiperazines (LCAPs) has identified derivatives with potential therapeutic benefits. For instance, certain imidazo[2,1-f]purine-2,4-dione derivatives bearing a trifluoromethylphenylpiperazine moiety have been synthesized and evaluated. tandfonline.com In preclinical studies, selected compounds from this class demonstrated potential antidepressant-like effects in animal models. tandfonline.comtandfonline.com The mechanism for these effects may be linked to the inhibition of enzymes like phosphodiesterase 4 (PDE4), as elevated levels of its substrate, cAMP, have been associated with antidepressant activity. tandfonline.comtandfonline.com Furthermore, trifluoromethylphenylpiperazine (TFMPP) itself has been shown to possess psychotropic activity that may be mediated through serotonin (B10506) receptors. ijrrjournal.com

| Compound Class/Derivative | Observed Activity/Finding | Reference |

|---|---|---|

| 3-Trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | Demonstrated potential antidepressant and anxiolytic properties in preliminary in vivo studies. | tandfonline.comtandfonline.com |

| Trifluoromethylphenylpiperazine (TFMPP) | Exhibits psychotropic activity that may be mediated through 5-HT1B receptors, suggesting potential antidepressant-like effects. | ijrrjournal.com |

| General Fluorinated Arylpiperazines | The inclusion of fluoro or trifluoromethyl groups is a strategy to enhance binding interactions, metabolic stability, and selectivity for developing antidepressant and antipsychotic drugs. | tandfonline.com |

The therapeutic effects of this compound derivatives in the CNS are largely due to their interaction with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (B1211576) receptors. These receptors are primary targets for treating neuropsychiatric disorders. nih.govgoogle.com

Trifluoromethylphenylpiperazine (TFMPP), a well-studied derivative, acts as a non-selective serotonin receptor agonist. esmed.orgesmed.org It shows significant agonistic activity at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors. esmed.orgesmed.org At the 5-HT2A receptor, it functions as a weak partial agonist or an antagonist. esmed.orgesmed.org TFMPP also influences the release and uptake of monoamines, including dopamine and norepinephrine. esmed.orgesmed.org

More complex derivatives have been designed to achieve specific receptor profiles. For example, a series of N-{[4-(aryl)piperazin-1-yl]alkyl}-1H-indazole-3-carboxamides, including a derivative with a 2-(trifluoromethyl)phenylpiperazine moiety, were synthesized and evaluated for their affinity to dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. nih.govresearchgate.net Such multi-target ligands are of interest for developing atypical antipsychotics with improved efficacy. nih.govresearchgate.net

| Compound/Derivative | Target Receptor(s) | Observed Effect | Reference |

|---|---|---|---|

| Trifluoromethylphenylpiperazine (TFMPP) | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2C | Agonist activity. | esmed.orgesmed.org |

| Trifluoromethylphenylpiperazine (TFMPP) | 5-HT2A | Weak partial agonist or antagonist. | esmed.orgesmed.org |

| Trifluoromethylphenylpiperazine (TFMPP) | Dopamine & Norepinephrine Transporters | Affects release and uptake of these neurotransmitters. | esmed.orgesmed.org |

| N-(3-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide (Compound 12) | Dopamine D2, Serotonin 5-HT1A, Serotonin 5-HT2A | Evaluated for receptor affinity as a potential multi-target ligand for schizophrenia. | nih.govresearchgate.net |

The search for treatments for neurodegenerative conditions like Alzheimer's disease has led to the investigation of multi-target-directed ligands, including those based on the this compound structure. nih.govacs.org Key enzymatic targets in these diseases include monoamine oxidase (MAO) and cholinesterases (ChE). nih.gov

A study on N-methyl-piperazine chalcones identified a 3-trifluoromethyl-4-fluorinated derivative, compound 2k , as a potent and selective inhibitor of monoamine oxidase-B (MAO-B). nih.gov This compound also demonstrated effective inhibition of acetylcholinesterase (AChE). nih.gov Its ability to inhibit both enzymes, coupled with favorable pharmacokinetic predictions like blood-brain barrier penetration, marks it as a promising candidate for further research in neurodegenerative disorders. nih.gov

In another approach, researchers synthesized ferulic acid-piperazine derivatives to target pathological hallmarks of Alzheimer's. acs.org A specific compound, 7l ((E)-2-(4-(3-(4-Hydroxy-3-methoxyphenyl)acryloyl)piperazin-1-yl)-N-(3-(trifluoromethyl)phenyl) Acetamide), was developed and evaluated for its ability to inhibit cholinesterases. acs.org

| Compound/Derivative | Enzyme Target | Key Finding | Reference |

|---|---|---|---|

| Compound 2k (3-trifluoromethyl-4-fluorinated N-methyl-piperazine chalcone) | Monoamine Oxidase-B (MAO-B) | Showed the highest selective inhibition against MAO-B with an IC50 of 0.71 μM. It acts as a reversible competitive inhibitor. | nih.gov |

| Compound 2k (3-trifluoromethyl-4-fluorinated N-methyl-piperazine chalcone) | Acetylcholinesterase (AChE) | Effectively inhibited AChE with an IC50 of 8.10 μM. | nih.gov |

| Compound 7l ((E)-2-(4-(3-(4-Hydroxy-3-methoxyphenyl)acryloyl)piperazin-1-yl)-N-(3-(trifluoromethyl)phenyl) Acetamide) | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Synthesized and evaluated as part of a series of multi-target ligands for Alzheimer's disease. | acs.org |

Antimicrobial Activities

Beyond the CNS, this compound derivatives have been explored for their potential to combat microbial infections.

Several studies have reported significant antibacterial and antifungal properties of novel compounds containing the this compound moiety. These derivatives often exhibit broad-spectrum activity against various pathogenic strains.

For example, 4-(2-trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl)piperazine (6b ) was found to exhibit significant activity against tested pathogenic bacterial and fungal strains. eurjchem.com Similarly, another study identified 3-hydroxy-6-methyl-2-[4-(2-trifluoromethyl-phenyl)-piperazin-1-ylmethyl]-4H-pyran-4-one (3i ) as having activity against all fungi tested in their panel. nih.gov The synthesis of novel 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(quinoline-4-yloxy)-6-(piperazinyl)-s-triazines has also been reported, with these compounds being evaluated for their antimicrobial potential. apjhs.com

| Compound/Derivative | Activity | Finding | Reference |

|---|---|---|---|

| 4-(2-Trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl)piperazine (6b ) | Antibacterial & Antifungal | Exhibited significant antimicrobial activity against pathogenic bacterial and fungal strains. | eurjchem.comapjhs.com |

| 3-Hydroxy-6-methyl-2-[4-(2-trifluoromethyl-phenyl)-piperazin-1-ylmethyl]-4H-pyran-4-one (3i ) | Antifungal | Determined to have activity against all fungi tested in the study. | nih.gov |

| 2-(4-Cyano-3-trifluoromethylphenyl amino)-4-(quinoline-4-yloxy)-6-(piperazinyl)-s-triazines | Antimicrobial | Synthesized and evaluated for potential antimicrobial activity. | apjhs.com |

The emergence of drug-resistant tuberculosis has spurred the search for new antimycobacterial agents. Derivatives of this compound have shown promise in this area. It has been observed that incorporating electronegative groups, such as the trifluoromethyl group, can enhance anti-tuberculosis activity. bohrium.com

One study found that introducing a 3-CF3-phenylcarbamoyloxy fragment into piperazine-based compounds notably improved their in vitro activity against mycobacteria. mdpi.com Specifically, compounds like 6e (1-[2-hydroxypropyl-{(3-trifluoromethyl)-phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride) and 6g (1-[2-hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(4-diphenylmethyl)piperazin-1-ium chloride) were highly effective against Mycobacterium tuberculosis H37Ra, showing greater potency than the standard drug isoniazid (B1672263) in the assays performed. mdpi.com Another line of research on purine-linked piperazine derivatives designed to inhibit the MurB enzyme also found that compounds with a trifluoromethyl group, such as compound 32 , exhibited increased anti-tuberculosis activity. bohrium.com

| Compound/Derivative | Target Organism | Key Finding (Minimum Inhibitory Concentration - MIC) | Reference |

|---|---|---|---|

| Compound 6e (1-[2-hydroxypropyl-{(3-trifluoromethyl)-phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride) | M. tuberculosis H37Ra | Showed potent activity with an MIC < 3.80 μM. | mdpi.com |

| Compound 6g (1-[2-hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(4-diphenylmethyl)piperazin-1-ium chloride) | M. tuberculosis H37Ra | Showed potent activity with an MIC < 3.80 μM. | mdpi.com |

| Compound 32 (A purine-linked piperazine derivative with a trifluoromethyl group) | M. tuberculosis H37Rv | Exhibited promising antimycobacterial activity, which was correlated with computational docking analysis against the MurB enzyme. | bohrium.com |

Antiviral Properties, including Plant Viruses

Derivatives of this compound have demonstrated notable antiviral activities, particularly against plant viruses. Recent research has highlighted their potential as a novel class of agrochemicals for crop protection.

Studies have revealed that trifluoromethyl pyridine (B92270) piperazine derivatives can exhibit significant antiviral efficacy against devastating plant viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov For instance, a series of 27 newly synthesized trifluoromethyl pyridine piperazine derivatives (A1-A27) were evaluated for their antiviral properties. nih.govnih.gov Several of these compounds, including A1, A2, A3, A9, A10, A16, A17, and A21, demonstrated higher activities than the commercial antiviral agent ningnanmycin (B12329754). nih.govnih.gov

Notably, compound A16 emerged as a particularly potent agent, displaying a protective activity against TMV with an EC50 value of 18.4 µg/mL, which is significantly better than that of ningnanmycin (50.2 µg/mL). nih.govresearchgate.net Against CMV, compound A16 also showed strong protective activity with an EC50 of 347.8 µg/mL, compared to ningnanmycin's 359.6 µg/mL. nih.govresearchgate.net

Further investigations into the mechanism of action suggest that these compounds may function as plant activators. nih.gov They have been shown to induce the activities of defense-related enzymes in plants, such as superoxide (B77818) dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL). nih.govnih.govresearchgate.net By triggering the phenylpropanoid biosynthesis pathway, these derivatives can enhance the systemic acquired resistance (SAR) of plants, thereby bolstering their natural defenses against viral infections. nih.govresearchgate.net

In another study, novel trifluoromethylpyridine piperazine derivatives (S1-S28) were synthesized and tested for their effects on CMV. nih.gov Many of these compounds showed good curative effects, with several exhibiting lower EC50 values than ningnanmycin. nih.gov For example, compounds S10 and S11 had curative EC50 values of 97.9 and 73.9 µg mL-1, respectively, against CMV, outperforming ningnanmycin (314.7 µg mL-1). nih.gov Furthermore, compounds S6 and S8 demonstrated remarkable inactivation activities against CMV, with EC50 values of 22.2 and 18.1 µg mL-1, respectively, which were more favorable than that of ningnanmycin (38.4 µg mL-1). nih.gov Molecular docking studies suggested that compound S8 binds effectively to the CMV coat protein, potentially interfering with the self-assembly of viral particles. nih.gov

These findings underscore the potential of this compound derivatives as a promising scaffold for the development of new and effective antiviral agents for agricultural applications. nih.govchigroup.site

Table 1: Antiviral Activity of Selected this compound Derivatives

Anticancer and Antitumor Activities

The this compound scaffold has been incorporated into a variety of molecules exhibiting promising anticancer and antitumor properties. These derivatives have shown efficacy in inhibiting cancer cell growth and inducing cell death through various mechanisms.

Derivatives of this compound have demonstrated significant antiproliferative effects across a range of human cancer cell lines. nih.govnih.govmdpi.comresearchgate.net In one study, a series of novel vindoline-piperazine conjugates were synthesized, with several compounds containing the [4-(trifluoromethyl)benzyl]piperazine moiety showing potent activity. nih.govnih.gov For instance, compound 23 , a [4-(trifluoromethyl)benzyl]piperazine derivative of vindoline (B23647), was particularly effective against the MDA-MB-468 breast cancer cell line, with a GI50 value of 1.00 μM. nih.govnih.govmdpi.comresearchgate.net Another compound, 28 , which contains a 4-trifluoromethylphenyl substituent, was highly effective against colon cancer (COLO-205) and melanoma (SK-MEL-5) cells. nih.govmdpi.com

Similarly, N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivatives were synthesized and evaluated for their antitumor activities. magtechjournal.com Compound 8b , which incorporates a piperazine ring, displayed excellent antitumor activity against PC3 (prostate cancer), LNCaP (prostate cancer), and K562 (leukemia) cell lines, with IC50 values of 5.51, 4.51, and 8.49 μmol·L-1, respectively. magtechjournal.com Molecular docking studies suggested that PIM-1 kinase could be a potential target for this compound. magtechjournal.com

Furthermore, novel 2,5-diketopiperazine derivatives were designed and synthesized, with some showing moderate to good anticancer capacities. mdpi.com Compound 6 , 1-allyl-3,6-bis((Z)-3-(trifluoromethyl)benzylidene)piperazine-2,5-dione, exhibited inhibitory activity against the Hela cell line with an IC50 of 8.9 μM. mdpi.com

A key aspect of cancer chemotherapy is the selective targeting of cancer cells while minimizing harm to normal, healthy cells. Several this compound derivatives have shown promising selectivity in this regard.

For example, vindoline-piperazine conjugates containing the [4-(trifluoromethyl)benzyl]piperazine moiety were tested for their cytotoxicity against non-tumor Chinese hamster ovary (CHO) cells. nih.govresearchgate.net Compound 23 exhibited an estimated half-maximal inhibitory concentration (IC50) of 10.8 μM against CHO cells, indicating a degree of selectivity for cancer cells. nih.govresearchgate.net

In another study, new hybrid compounds containing a trifluoromethyl substituent on the benzene (B151609) ring demonstrated selective cytotoxic activity against HeLa cells. mdpi.com Additionally, a series of purine (B94841) ribonucleoside analogues were synthesized, with the N6-(4-Trifluoromethylphenyl)piperazine analogue 11 displaying the best antitumor activity, with IC50 values ranging from 5.2 to 9.2 μM across various liver, breast, and colon carcinoma cell lines. acs.org

These findings highlight the potential of this compound derivatives to be developed into selective anticancer agents.

Table 2: Anticancer Activity of Selected this compound Derivatives

Anti-inflammatory and Analgesic Potential

The this compound moiety has been incorporated into various chemical structures to explore their anti-inflammatory and analgesic properties. mdpi.comnih.gov The piperazine ring itself is a well-known scaffold in medicinal chemistry, and its derivatives have shown promise in modulating inflammatory pathways and pain perception. nih.gov

Research has shown that certain piperazine derivatives can exhibit significant anti-inflammatory and analgesic effects. For instance, a study on benzhydrylpiperazine-based compounds identified them as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. nih.gov While this study did not specifically focus on this compound, it highlights the potential of the broader piperazine class in this therapeutic area.

In a study focused on the 2'-trifluoromethyl analogue of indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID), researchers found that the substitution of the 2'-methyl group with a trifluoromethyl group resulted in a highly selective COX-2 inhibitor. acs.org This analogue, CF3-indomethacin, demonstrated in vivo anti-inflammatory activity in a rat paw edema model with a potency similar to that of indomethacin. acs.org This suggests that the trifluoromethyl group can play a crucial role in conferring selectivity and potent anti-inflammatory effects.

Furthermore, studies on thiazole-piperazine derivatives have investigated their antinociceptive (pain-relieving) activity. mdpi.com These studies have suggested the involvement of the opioidergic system in the analgesic effects of these compounds. mdpi.com While not all of these studies have specifically included a trifluoromethyl group, the combination of the piperazine and other heterocyclic systems points to a promising area for the design of new analgesic agents.

The analgesic and anti-inflammatory potential of piperazine derivatives, including those with a trifluoromethyl substitution, warrants further investigation to develop novel therapeutic agents with improved efficacy and safety profiles. nih.gov

Other Reported Biological Activities (e.g., Antimalarial, Antidiabetic)

Beyond their antiviral, anticancer, and anti-inflammatory properties, derivatives of this compound have been explored for a range of other biological activities, including potential applications in treating malaria and diabetes.

In the realm of antimalarial research, artemisinin (B1665778) derivatives containing a 2-(3-trifluoromethylphenyl)piperazine moiety have been synthesized and evaluated. acs.org One such compound, 22 (10β-[2-(3-Trifluoromethylphenylpiperazyl)ethyl]deoxoartemisinin), was prepared and showed potent antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of the malaria parasite. acs.org This highlights the potential of incorporating the trifluoromethylpiperazine scaffold into existing antimalarial drug frameworks to enhance their efficacy.

In the context of antidiabetic research, piperazine derivatives have been investigated as potential therapeutic agents. nih.gov One study reported on a piperidine (B6355638) derivative, (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine), which acted as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R). nih.gov This compound demonstrated remarkable in vivo antidiabetic activity, helping to reduce food intake and improve glucose handling. nih.gov While this compound is a piperidine derivative, it showcases the utility of the trifluoromethylphenyl moiety in designing agents that target metabolic pathways relevant to diabetes.

These findings suggest that the this compound scaffold is a versatile building block that can be utilized in the design of novel therapeutic agents for a variety of diseases.

Mechanisms of Action

Receptor and Enzyme Binding Modalities

Derivatives of 2-(Trifluoromethyl)piperazine have been shown to interact with a range of receptors and enzymes, modulating their activity. The nature and position of substituents on the piperazine (B1678402) and any associated phenyl rings significantly influence binding affinity and selectivity. wikipedia.orgoup.com

In the realm of receptor binding, derivatives of trifluoromethylphenylpiperazine (TFMPP) have been extensively studied, particularly for their interaction with serotonin (B10506) (5-HT) receptors. wikipedia.org For instance, 3-Trifluoromethylphenylpiperazine (TFMPP) demonstrates affinity for several 5-HT receptor subtypes, acting as a full agonist at most sites but as a weak partial agonist or antagonist at the 5-HT₂A receptor. wikipedia.org The binding affinities for TFMPP at various serotonin receptors are detailed in the table below.

Table 1: Serotonin Receptor Binding Affinities of 3-Trifluoromethylphenylpiperazine (TFMPP)

| Receptor | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| 5-HT₁ₐ | 288–1,950 | Full Agonist |

| 5-HT₁ₑ | 30–132 | Full Agonist |

| 5-HT₁ₒ | 282 | Full Agonist |

| 5-HT₂ₐ | 160–269 | Weak Partial Agonist/Antagonist |

| 5-HT₂C | 62 | Full Agonist |

| 5-HT₃ | 2,373 (IC₅₀) | Insignificant Affinity |

Data sourced from Wikipedia. wikipedia.org

Further studies on disubstituted piperazine analogues containing a trifluoromethylphenyl group have revealed significant binding to 5-HT₂ₑ receptors. oup.com Additionally, certain derivatives of (R)-2-(Trifluoromethyl)piperazine have been explored as potential modulators for chemokine receptors like the CXCR3 receptor, which is implicated in inflammatory and autoimmune diseases. Other research has identified a potent and selective NK₁ receptor antagonist, Vestipitant, which is a derivative of 2-(S)-(4-fluoro-2-methylphenyl)piperazine. researchgate.net

The enzyme inhibitory activity of this compound derivatives is also a significant aspect of their mechanism of action. For example, derivatives have been shown to inhibit Rho-associated protein kinases (ROCK1 and ROCK2). Coumarin-piperazine hybrids featuring trifluoromethyl groups have demonstrated acetylcholinesterase (AChE) inhibition. Furthermore, N-methyl-piperazine chalcones with a 3-trifluoromethyl-4-fluorinated structure have been identified as potent and selective inhibitors of monoamine oxidase-B (MAO-B), with a reversible competitive mode of action. nih.gov The metabolism of the related compound TFMPP has been shown to involve cytochrome P450 enzymes, specifically CYP2D6, CYP1A2, and CYP3A4. researchgate.net

Table 2: Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Inhibition Data |

|---|---|---|

| N-methyl-piperazine chalcone (B49325) (3-trifluoromethyl-4-fluorinated derivative) | MAO-B | IC₅₀ = 0.71 μM; Ki = 0.21 μM |

| N-methyl-piperazine chalcone (3-trifluoromethyl-4-fluorinated derivative) | AChE | IC₅₀ = 8.10 μM |

| Coumarin-piperazine hybrids with trifluoromethyl groups | AChE | IC₅₀ < 1 µM |

| (R)-2-(Trifluoromethyl)piperazine based PDHK inhibitors | PDHK | IC₅₀ = 16 nM |

Data sourced from multiple studies. nih.gov

Influence on Cellular Pathways

Beyond direct receptor and enzyme binding, derivatives of this compound can exert their influence by modulating complex cellular pathways. This is particularly evident in their application as plant activators, where they can trigger innate defense mechanisms in plants.

Research has demonstrated that novel trifluoromethylpyridine piperazine derivatives can significantly enhance the activities of key defense enzymes in plants. researchgate.netnih.govnih.gov In studies on tobacco plants infected with Tobacco Mosaic Virus (TMV), treatment with a specific derivative, compound A16, led to a marked increase in the activity of superoxide (B77818) dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL). researchgate.netfrontiersin.orgresearchgate.net These enzymes are crucial components of the plant's systemic acquired resistance (SAR), helping to mitigate the effects of pathogens. nih.govfrontiersin.org For instance, the PPO activity in tobacco leaves treated with compound A16 peaked at a level over three times that of the control group. frontiersin.org

Table 3: Effect of Trifluoromethyl Pyridine (B92270) Piperazine Derivative (Compound A16) on Defense Enzyme Activities in Tobacco Leaves

| Treatment Group | SOD Activity (units/g) | PPO Activity (units/g) | PAL Activity (units/g) |

|---|---|---|---|

| A16 + TMV | ~150 (Day 5) | ~200 (Day 3) | ~0.14 (Day 5) |

| NNM + TMV (Control) | ~110 (Day 5) | ~65 (Day 3) | ~0.09 (Day 5) |

| CK + TMV (Control) | ~80 (Day 5) | ~75 (Day 3) | ~0.07 (Day 5) |

Data represents peak activity levels as observed in the study by Zhang et al. (2022). frontiersin.org

In conjunction with the induction of defense enzymes, trifluoromethylpyridine piperazine derivatives have been shown to activate critical biosynthetic pathways involved in plant defense. researchgate.netnih.govnih.gov Specifically, these compounds can trigger the phenylpropanoid biosynthesis pathway. researchgate.netfrontiersin.org This pathway is responsible for the production of a wide array of secondary metabolites, including phytoalexins and lignin, which serve to reinforce cell walls and exhibit antimicrobial properties, thereby strengthening the plant's antiviral capabilities. researchgate.net The activation of this pathway is a key element in the establishment of systemic acquired resistance (SAR). nih.govfrontiersin.org

Interaction with DNA and Other Biomolecules

The piperazine moiety is a common scaffold in molecules designed to interact with DNA. portlandpress.commerckmillipore.com Derivatives of this compound can engage with DNA, a mechanism that is particularly relevant for their potential anticancer activities. Some piperazine derivatives have been shown to act as DNA minor groove binders. merckmillipore.comresearchgate.net For example, a study on dithiocarbamate/piperazine bridged pyrrolobenzodiazepines confirmed their ability to bind to the minor groove of DNA. merckmillipore.com Molecular docking studies have suggested that some compounds containing a trifluoromethylpiperazine moiety can show a preferential binding towards the A/T residues in the DNA minor groove. researchgate.net In the context of anticancer action, some piperazine derivatives are designed as classical DNA intercalators. acs.org Additionally, piperazine-based complexes have been studied for their ability to induce DNA cleavage, which is a mechanism of action for some topoisomerase inhibitors. acs.org

Modulation of Ion Channels and Transporters

The modulation of ion channels and transporters represents another mechanism through which this compound derivatives can exert their pharmacological effects. google.com.pg Research has identified specific derivatives that act as potent modulators of transient receptor potential (TRP) channels. For example, 4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide was identified as a high-affinity antagonist of the TRPV1 (vanilloid) receptor. acs.org The modulation of such ion channels can have significant effects on cellular signaling and function. nih.gov Furthermore, a patent has described a class of chemical compounds, potentially including piperazine derivatives, that are useful as modulators of SKCa, IKCa, and BKCa channels. google.com.pg The interaction with these channels can influence a wide range of physiological processes. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are used to model the electronic structure, which in turn dictates the molecule's geometry, stability, and chemical reactivity.

For 2-(trifluoromethyl)piperazine, semi-empirical (PM3, HAM/3) and ab initio quantum chemical calculations have been employed to support experimental findings. researchgate.net These calculations have confirmed that in the stable chair-type conformation of the piperazine (B1678402) ring, the bulky trifluoromethyl (CF3) group preferentially occupies an equatorial position. researchgate.net Furthermore, theoretical calculations have corroborated X-ray photoelectron spectroscopy data, showing that the electron-withdrawing CF3 group induces a significant chemical shift on the core binding energy of the adjacent carbon atom. researchgate.net

DFT computations are widely applied to derivatives of similar heterocyclic systems to predict their reactivity and potential biological activity. dntb.gov.ua For instance, studies on 2-(trifluoromethyl)phenothiazine (B42385) derivatives use DFT (specifically the B3LYP functional with a 6-311++G(d,p) basis set) to calculate key thermochemical parameters that describe their antioxidant potential. dntb.gov.uamdpi.com These parameters, which are equally applicable to assess the reactivity of this compound derivatives, include:

Bond Dissociation Enthalpy (BDE): The energy required to break a specific bond homolytically. A lower BDE for an N-H bond in the piperazine ring, for example, would suggest easier hydrogen atom donation. dntb.gov.uamdpi.com

Ionization Potential (IP): The energy required to remove an electron from the molecule. This is crucial for understanding mechanisms involving electron transfer. dntb.gov.uamdpi.com

Proton Dissociation Enthalpy (PDE): A measure of the ease of proton loss from a radical cation. dntb.gov.uamdpi.com

Proton Affinity (PA): The negative of the enthalpy change for the reaction of a molecule with a proton in the gas phase, indicating its basicity. dntb.gov.uamdpi.com

Electron Transfer Enthalpy (ETE): The enthalpy change associated with the transfer of an electron to the molecule. dntb.gov.uamdpi.com

These calculations can be performed in both the gaseous phase and in solution (using models like the Conductor-like Polarizable Continuum Model, CPCM) to simulate a biological environment. mdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the regions of the molecule most likely to act as electron donors and acceptors, respectively, which is critical for predicting interaction sites. nih.govnih.gov

| Parameter | Description | Relevance to Reactivity |

|---|---|---|

| Bond Dissociation Enthalpy (BDE) | Energy required to break a bond homolytically (e.g., N-H). | Indicates the ability to donate a hydrogen atom. |

| Ionization Potential (IP) | Energy required to remove an electron. | Relates to the molecule's capacity for electron-transfer reactions. |

| Proton Affinity (PA) | Enthalpy change upon protonation in the gas phase. | Measures the molecule's basicity and ability to accept a proton. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap generally implies higher chemical reactivity. |

Molecular Dynamics Simulations of Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations provide detailed, dynamic insights into how a ligand, such as a derivative of this compound, interacts with its protein target. nih.govrsc.org

The process begins with a static binding pose, often obtained from molecular docking. The MD simulation then evolves this system, governed by the principles of classical mechanics and a defined force field that describes the interactions between atoms. nih.gov This allows researchers to:

Assess Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time (typically nanoseconds to microseconds), one can determine if the ligand remains stably bound in the active site. nih.gov

Characterize Key Interactions: MD simulations reveal the dynamic nature of interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and protein residues. researchgate.net It can identify which interactions are persistent and crucial for binding affinity.

Analyze Conformational Changes: Both the ligand and the protein are flexible. MD simulations can show how the protein's binding pocket adapts to the ligand and how the ligand itself may change conformation upon binding. nih.gov

Elucidate the Role of Water: The simulation explicitly includes water molecules, allowing for the study of their role in mediating protein-ligand interactions or their displacement from the binding site, which can have significant thermodynamic consequences. unibas.ch

For a hypothetical inhibitor containing the this compound moiety, an MD simulation could reveal how the trifluoromethyl group anchors itself in a hydrophobic pocket of the target protein, while the nitrogen atoms of the piperazine ring form crucial hydrogen bonds with polar residues. The simulation provides a time-resolved view of these interactions, offering a much deeper understanding than static models alone. rsc.orgresearchgate.net

ADME-related Predictions and Modeling

Before a compound can become a viable drug, it must possess favorable pharmacokinetic properties, summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. nih.gov Predicting these properties in silico is a critical step in the early stages of drug discovery to filter out candidates that are likely to fail in later clinical phases. nih.govrsc.org

A variety of computational models and software platforms (e.g., SwissADME, ADMETSar, QikProp) are used to predict the ADME profile of molecules like this compound and its derivatives. mdpi.comd-nb.info These predictions are typically based on the molecule's structure and physicochemical properties. Key predicted parameters include:

Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and number of hydrogen bond donors/acceptors. These are often evaluated against empirical rules for drug-likeness, such as Lipinski's Rule of Five. nih.govmdpi.com

Absorption: Predictions of human intestinal absorption (HIA) and permeability through models like Caco-2 cells are common. researchgate.net The potential for the compound to be a substrate or inhibitor of efflux transporters like P-glycoprotein (P-gp) is also assessed, as this can limit oral bioavailability. mdpi.com

Distribution: Models predict the volume of distribution (Vd), plasma protein binding (PPB), and the ability to cross the blood-brain barrier (BBB).

Metabolism: The likelihood of the compound inhibiting or being a substrate for major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is evaluated. mdpi.com Predicting metabolic stability and sites of metabolism helps anticipate the drug's half-life and potential for drug-drug interactions.

Excretion: Total clearance and the likelihood of renal excretion are estimated.

For a typical derivative of this compound, these tools can rapidly generate a comprehensive ADME profile, guiding chemists on how to modify the structure to improve its drug-like properties, for example, by balancing lipophilicity and polarity to enhance absorption without compromising target affinity. mdpi.com

| ADME Property | Predicted Parameter | Favorable Range (Typical) |

|---|---|---|

| Absorption | Lipinski's Rule of Five | 0-1 violations |

| Human Intestinal Absorption (HIA) | High (>80%) | |

| P-gp Substrate | No | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Yes/No (Target dependent) |

| Plasma Protein Binding (PPB) | <95% | |

| Metabolism | CYP450 Inhibitor (e.g., 2D6, 3A4) | No |

| Metabolic Stability | Moderate to High |

Virtual Screening and De Novo Design of Novel Derivatives

The this compound scaffold is a valuable building block in drug discovery. frontiersin.org Computational techniques like virtual screening and de novo design are used to explore how this core structure can be elaborated to create novel and potent therapeutic agents.

Virtual Screening is a computational method used to search large libraries of chemical compounds to identify those most likely to bind to a drug target, typically a protein or enzyme. nih.gov In a structure-based virtual screen, the 3D structure of the target protein is used. A library of compounds, which can include many derivatives of this compound, is computationally "docked" into the active site of the target. mdpi.com Docking algorithms predict the binding pose and estimate the binding affinity (scoring). Compounds that receive the best scores are selected for experimental testing. This approach allows for the rapid and cost-effective screening of millions of potential drugs, prioritizing the most promising candidates. nih.govmdpi.com

De Novo Design , on the other hand, involves building novel molecules from scratch or by growing them from a starting fragment within the constraints of the target's binding site. The this compound core could be used as a starting fragment. Algorithms would then add functional groups or linkers piece by piece, optimizing the interactions with the protein active site at each step. This method aims to design molecules with ideal complementarity to the target, potentially leading to compounds with very high affinity and selectivity. mdpi.complos.orgnih.govnih.gov

Both approaches leverage the desirable properties of the this compound moiety—such as its defined 3D structure and the metabolic stability often conferred by the CF3 group—to design new generations of inhibitors for a wide range of biological targets.

Future Perspectives and Research Directions

The unique physicochemical properties conferred by the 2-(trifluoromethyl)piperazine moiety have established it as a valuable scaffold in medicinal chemistry. Future research is poised to build upon this foundation, exploring new avenues for therapeutic intervention and refining synthetic methodologies. The following sections outline key areas of prospective development, from the creation of more selective agents to the integration of cutting-edge computational tools in the drug discovery process.

常见问题

Basic: What are the optimal synthetic routes for preparing 2-(trifluoromethyl)piperazine derivatives?

Answer:

A common approach involves nucleophilic substitution or coupling reactions. For example, click chemistry using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can efficiently attach trifluoromethyl-containing aryl groups to the piperazine core (e.g., via azidobenzene derivatives reacting with propargyl-piperazine intermediates) . Palladium-catalyzed amination is another robust method for introducing aryltrifluoromethyl groups, as demonstrated in the synthesis of pyrimidine-piperazine hybrids . Key steps include solvent optimization (e.g., H₂O:DCM mixtures), stoichiometric control of reagents (e.g., 1.2 equiv. azide derivatives), and purification via silica gel chromatography .

Advanced: How does the trifluoromethyl group influence pharmacological activity in piperazine-based compounds?

Answer:

The trifluoromethyl group enhances metabolic stability, lipophilicity, and target binding through steric and electronic effects. In FLT3 kinase inhibitors, the 2-(trifluoromethyl)phenyl moiety synergizes with the piperazine core to improve potency by occupying hydrophobic pockets in the enzyme active site . However, SAR studies reveal that its impact is context-dependent: in some antiviral derivatives, the trifluoromethyl group alone is insufficient for activity, requiring complementary substituents (e.g., pyridine rings) to enhance systemic acquired resistance (SAR) in plants .

Basic: What analytical techniques are used to characterize this compound derivatives?

Answer:

- TLC monitors reaction progress using hexane:ethyl acetate gradients .

- NMR (¹H/¹³C) confirms structural integrity, with characteristic shifts for trifluoromethyl groups (e.g., δ ~120–125 ppm in ¹³C) .

- HPLC-MS quantifies purity and molecular weight, particularly for derivatives with fluorinated aromatic systems .

- Elemental analysis validates stoichiometry, as seen in pyrimidine-piperazine hybrids (e.g., C 58.67% calculated vs. 58.78% observed) .

Advanced: What strategies resolve contradictions in bioactivity data among this compound analogs?

Answer:

Discrepancies often arise from off-target interactions or structural nuances. For example, in FLT3 inhibitors, compounds with identical 2-(trifluoromethyl)phenyl-piperazine moieties showed divergent potencies due to variations in distal substituents (e.g., aminoisoquinoline vs. quinazoline cores) . To resolve this:

- Perform kinetic binding assays (e.g., SPR) to quantify target affinity .

- Use molecular dynamics simulations to assess conformational stability in enzyme pockets .

- Optimize substituent polarity (e.g., replacing methylene with carbonyl spacers) to balance permeability and binding .

Advanced: How can molecular docking guide the design of this compound derivatives?

Answer:

Docking studies predict binding modes and inform structural modifications. For instance:

- In phosphoglycerate dehydrogenase (PHGDH) inhibitors, docking revealed that the trifluoromethyl group enhances π-π stacking with Phe446, while the piperazine nitrogen forms hydrogen bonds with Asp452 .

- In antiviral derivatives, docking against TMV coat proteins identified optimal positioning of the trifluoromethyl group for inducing PAL and SOD enzyme activation .

Basic: What purification methods are effective for isolating this compound derivatives?

Answer:

- Liquid-liquid extraction with ethyl acetate or DCM removes unreacted starting materials .

- Flash chromatography (silica gel, hexane:ethyl acetate gradients) resolves closely related analogs .

- Recrystallization from ethanol or acetonitrile improves purity for crystalline derivatives .

Advanced: How do substituents on the piperazine ring affect selectivity in enzyme inhibition?

Answer:

Substituents modulate steric bulk and electronic interactions:

- N-Alkylation (e.g., acetyl or benzyl groups) reduces basicity, minimizing off-target binding to monoamine transporters .

- Arylpiperazine derivatives with electron-withdrawing groups (e.g., trifluoromethyl) enhance selectivity for serotonin receptors over dopamine receptors by ~10-fold .

- Chiral centers in the piperazine ring (e.g., cis- vs. trans-configurations) can invert selectivity, as seen in imidazoline-based antidiabetic agents .

Advanced: What in vitro models assess the antiviral potential of this compound derivatives?

Answer:

- Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) assays evaluate protective activity via leaf-disc inoculation, measuring lesion reduction (%) .

- Enzyme induction assays quantify SOD, PAL, and PPO activity in treated plants to confirm systemic resistance .

- Cytotoxicity screening in mammalian cell lines (e.g., HEK293) ensures selective antiviral effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。